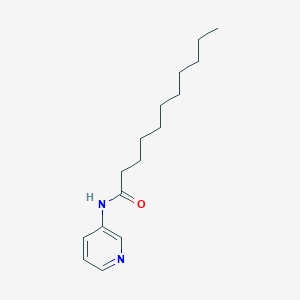

N-(3-pyridinyl)undecanamide

描述

N-(3-Pyridinyl)undecanamide is an undecanamide derivative featuring a pyridinyl substituent at the 3-position. The undecanamide chain (11-carbon alkyl group) and pyridinyl moiety likely contribute to its electronic and steric properties, influencing photoluminescence efficiency and polymer solubility. Similar compounds, such as N-(5-iodoquinolin-8-yl)undecanamide, demonstrate that alkyl chain length and substituent type critically modulate optical performance in luminescent materials .

属性

分子式 |

C16H26N2O |

|---|---|

分子量 |

262.39 g/mol |

IUPAC 名称 |

N-pyridin-3-ylundecanamide |

InChI |

InChI=1S/C16H26N2O/c1-2-3-4-5-6-7-8-9-12-16(19)18-15-11-10-13-17-14-15/h10-11,13-14H,2-9,12H2,1H3,(H,18,19) |

InChI 键 |

VJEYRDQHPUNPQE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)NC1=CN=CC=C1 |

规范 SMILES |

CCCCCCCCCCC(=O)NC1=CN=CC=C1 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Below is a comparative analysis of N-(3-pyridinyl)undecanamide and structurally or functionally related compounds, highlighting key differences in molecular structure, properties, and applications.

Structural and Functional Comparisons

Key Findings

Alkyl Chain Length: Longer alkyl chains (e.g., C11 in undecanamide derivatives) improve luminescence quantum yields in organoboron polymers by reducing aggregation-induced quenching . For example, N-(5-iodoquinolin-8-yl)undecanamide (ΦF = 0.65) outperforms N-(quinolin-8-yl)acetamide (ΦF = 0.53) due to its extended hydrophobic chain . Shorter chains (e.g., acetamide derivatives) may limit steric bulk, increasing intermolecular interactions and reducing efficiency.

Substituent Effects: Electron-withdrawing groups (e.g., iodine in N-(5-iodoquinolin-8-yl)undecanamide) enhance ligand rigidity and electron delocalization, boosting luminescence . Hydroxyl or bromine substituents (e.g., in N-(2-hydroxypyridin-3-yl)acetamide or N-(2-bromopyridin-3-yl)pivalamide) alter solubility and reactivity, making them suitable for divergent synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。